(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and a piperidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using radical trifluoromethylation techniques.
Benzylation and Carboxylation: The final steps involve benzylation and carboxylation to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Properties
Molecular Formula |
C15H18F3NO2 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
benzyl (3R,5R)-3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO2/c1-11-7-13(15(16,17)18)9-19(8-11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13-/m1/s1 |
InChI Key |
VEIFLRPBZJRUJN-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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